molecular formula C23H16BrNO2 B12134496 (6-bromo(2-naphthyloxy))-N,N-dibenzamide

(6-bromo(2-naphthyloxy))-N,N-dibenzamide

Katalognummer: B12134496
Molekulargewicht: 418.3 g/mol
InChI-Schlüssel: JHOWALJLVGITEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-bromo(2-naphthyloxy))-N,N-dibenzamide is a synthetic organic compound that features a brominated naphthalene moiety linked to a dibenzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo(2-naphthyloxy))-N,N-dibenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(6-bromo(2-naphthyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form corresponding acids or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

(6-bromo(2-naphthyloxy))-N,N-dibenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of (6-bromo(2-naphthyloxy))-N,N-dibenzamide involves its interaction with specific molecular targets. The brominated naphthalene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dibenzamide structure can also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-bromo(2-naphthyloxy))-N,N-dibenzamide is unique due to its specific combination of a brominated naphthalene moiety and a dibenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C23H16BrNO2

Molekulargewicht

418.3 g/mol

IUPAC-Name

(6-bromonaphthalen-2-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H16BrNO2/c24-19-13-11-18-16-22(14-12-17(18)15-19)27-23(26)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16H

InChI-Schlüssel

JHOWALJLVGITEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.